molecular formula C14H19NO3 B13932929 Tert-butyl (1-(4-formylphenyl)ethyl)carbamate

Tert-butyl (1-(4-formylphenyl)ethyl)carbamate

Cat. No.: B13932929
M. Wt: 249.30 g/mol
InChI Key: QJRGKGZVTLHEAI-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate typically involves the oxidation of tert-butyl N-[(S)-1-(4-hydroxymethyl)phenyl]ethylcarbamate. One common method uses manganese(IV) oxide as the oxidizing agent in dichloromethane at temperatures ranging from 10 to 35°C. The reaction is usually complete within 1.5 hours, yielding the desired product with a high yield of around 92% .

Industrial Production Methods

While specific industrial production methods for (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese(IV) oxide in dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: (S)-tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate.

    Reduction: (S)-tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, potentially inhibiting their activity. The carbamate moiety can also interact with various biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(4-formylphenyl)ethyl)carbamate: Lacks the stereochemistry of the (S)-enantiomer.

    tert-Butyl (1-(4-hydroxymethylphenyl)ethyl)carbamate: Contains a hydroxymethyl group instead of a formyl group.

    tert-Butyl (1-(4-carboxyphenyl)ethyl)carbamate: Contains a carboxyl group instead of a formyl group.

Uniqueness

(S)-tert-Butyl (1-(4-formylphenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of both a formyl group and a carbamate moiety. This combination of functional groups and stereochemistry makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)ethyl]carbamate

InChI

InChI=1S/C14H19NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h5-10H,1-4H3,(H,15,17)

InChI Key

QJRGKGZVTLHEAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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